Sodium thioantimonate
Description
Contextualization of Thioantimonates in Inorganic Chemistry
Thioantimonates are a class of compounds that contain antimony and sulfur, typically in the form of thioantimonate anions. znaturforsch.commerriam-webster.com In inorganic chemistry, these compounds are recognized for their structural diversity, with antimony exhibiting various coordination geometries. znaturforsch.com The structural chemistry of thioantimonates(III) is particularly rich, featuring building blocks like the trigonal pyramidal [SbS3] and the [SbS4] unit, which can link to form more complex structures. znaturforsch.com In contrast, the thioantimonate(V) anion, [SbS4]3-, generally does not undergo further condensation. researchgate.net The synthesis of these compounds, often achieved under solvothermal conditions, allows for the creation of a wide array of inorganic-organic hybrid materials with unique structural features. znaturforsch.com The ability of antimony to form bonds with sulfur in various oxidation states contributes to the diverse properties and potential applications of thioantimonates. acs.org
Historical Perspectives of Sodium Thioantimonate (Schlippe's Salt) in Chemical Science
This compound, specifically its nonahydrate form (Na₃SbS₄·9H₂O), is historically known as Schlippe's Salt, named after Karl Friedrich von Schlippe. wikipedia.orgwikisource.org Traditionally, it was prepared by dissolving antimony trisulfide and sulfur in a sodium hydroxide (B78521) solution or by fusing sodium sulfate (B86663) with antimony sulfide (B99878) and charcoal. wikisource.org For a long time, its primary use was in qualitative inorganic analysis. wikipedia.org The salt is recognizable by its large, tetrahedral yellow crystals that are soluble in water. wikipedia.orgwikisource.org
Contemporary Relevance of this compound in Energy Materials
In recent years, this compound has gained significant attention as a promising material for energy storage applications, particularly in the development of all-solid-state sodium-ion batteries. queensu.ca Its high ionic conductivity at room temperature and notable chemical stability make it a compelling candidate for a solid electrolyte. duke.eduresearchgate.net The use of solid-state electrolytes is a critical step toward safer and more energy-dense batteries, as they are non-flammable, unlike the liquid organic electrolytes used in conventional lithium-ion batteries. osti.gov The abundance of sodium also presents a cost-effective and sustainable alternative to lithium-based technologies. youtube.comyoutube.com
Research Scope and Objectives
This article aims to provide a comprehensive overview of the chemical compound this compound. The subsequent sections will explore its synthesis, crystal structure, and electrochemical properties. A significant portion will be dedicated to its application in sodium-ion batteries, both as a solid electrolyte and in other components. The challenges and future research directions associated with this promising material will also be discussed.
Structure
2D Structure
Properties
InChI |
InChI=1S/3Na.3H2S.S.Sb/h;;;3*1H2;;/q3*+1;;;;;/p-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZSTSSPKIVXEO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[Na+].[SH-].[SH-].[SH-].S=[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Na3S4Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13776-84-6 | |
| Record name | Antimonate(3-), tetrathioxo-, sodium (1:3), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Trisodium tetrathioantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.999 | |
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| Record name | SODIUM THIOANTIMONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0I6VDX5GA | |
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Advanced Synthesis Methodologies for Sodium Thioantimonate and Analogues
Mechanochemical Approaches for Sodium Thioantimonate Synthesis
Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a rapid and efficient route for synthesizing this compound. High-energy ball milling is the primary technique employed in this approach.
High-Energy Ball Milling Techniques for Na₃SbS₄·9H₂O
High-energy ball milling (HEBM) has been successfully utilized for the synthesis of this compound nonahydrate (Na₃SbS₄·9H₂O), also known as Schlippe's salt. researchgate.netrsc.orgrsc.org This solvent-free method offers a significant improvement over traditional wet chemistry routes, drastically reducing synthesis time and increasing yield.
In a typical HEBM process, stoichiometric amounts of binary sulfides and elemental sulfur are subjected to intense mechanical forces within a milling jar containing grinding media. For the synthesis of Na₃SbS₄·9H₂O, a mixture of sodium sulfide (B99878) (Na₂S), antimony trisulfide (Sb₂S₃), and elemental sulfur (S) is milled in the presence of a small amount of water. rsc.org The mechanical energy generated by the collision of the milling balls facilitates the solid-state reaction between the precursors. This innovative approach can yield high-purity Na₃SbS₄·9H₂O in approximately four hours with a yield of around 90%. researchgate.netrsc.orgrsc.org The resulting product can be recovered efficiently using a rotary evaporator. rsc.org
| Parameter | Description | Source |
|---|---|---|
| Starting Materials | Sodium sulfide (Na₂S), Antimony trisulfide (Sb₂S₃), Elemental Sulfur (S), Distilled Water | rsc.org |
| Milling Equipment | Tungsten carbide jar (45 mL) with tungsten carbide balls (5 mm diameter) | rsc.org |
| Milling Speed | 450 rpm | rsc.org |
| Milling Duration | 2 hours (divided into 8 cycles of 15 minutes with 1-minute breaks) | rsc.org |
| Yield | ~90% | researchgate.netrsc.orgrsc.org |
| Total Process Time | ~4 hours | researchgate.netrsc.orgrsc.org |
Influence of Ball Milling Parameters on Product Morphology and Structure
The parameters of the ball milling process, such as milling time and energy, have a profound impact on the crystal structure and morphology of the resulting this compound. nih.gov Mechanochemical treatment can induce phase transitions and alter the surface characteristics of the material, which in turn affects its properties.
Research has shown that ball milling can cause a tetragonal-to-cubic crystal phase transition in anhydrous Na₃SbS₄. nih.govacs.org This structural change is significant as it has been linked to an increase in the material's ionic conductivity. nih.govacs.org However, the effect of mechanochemical treatment can differ for substituted analogues. For instance, in tungsten-substituted this compound (Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄), ball milling can lead to the formation and accumulation of a tungsten disulfide (WS₂) phase, which has been found to reduce ionic conductivity. nih.govacs.org
Furthermore, mechanochemical treatment alters the surface morphology of densified pellets. nih.govacs.org For Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄, ball milling creates a more intimate contact at the interface between the solid electrolyte and a sodium metal electrode, a phenomenon not observed to the same extent in unsubstituted Na₃SbS₄. nih.govacs.org
| Material | Effect on Crystal Structure | Effect on Morphology | Impact on Ionic Conductivity | Source |
|---|---|---|---|---|
| Na₃SbS₄ | Tetragonal-to-cubic phase transition | Limited change in surface morphology of densified pellets | Increase | nih.govacs.org |
| Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄ | Formation and accumulation of WS₂ phase | Alters surface morphology of densified pellets, providing intimate contact at interfaces | Decrease | nih.govacs.org |
Solution-Based and One-Pot Synthesis Protocols
Solution-based methods offer an alternative route to synthesizing this compound, providing control over particle size, morphology, and purity through the careful selection of precursors and solvents.
Controlled Synthesis of Precursors (e.g., Sb₂S₃)
The quality of the final this compound product is highly dependent on the properties of its precursors, particularly antimony trisulfide (Sb₂S₃). Controlled synthesis of Sb₂S₃ is therefore a critical first step in many solution-based protocols. A common method for producing the Sb₂S₃ precursor is through a thermodynamically favorable metathesis reaction between a soluble antimony salt, such as antimony trichloride (B1173362) (SbCl₃), and a sulfide source like sodium sulfide (Na₂S). researchgate.net This reaction, often carried out in a suitable solvent like methanol, yields amorphous Sb₂S₃. researchgate.net
Another approach for synthesizing Sb₂S₃ is chemical bath deposition, which uses precursors like antimony chloride and sodium thiosulfate (B1220275). nih.govsemanticscholar.org This method allows for the deposition of amorphous Sb₂S₃ layers at low temperatures. nih.govsemanticscholar.org The morphology of the resulting Sb₂S₃ can be controlled, with studies reporting the formation of nanospheres. nih.govsemanticscholar.org
| Synthesis Method | Precursors | Solvent/Medium | Resulting Product | Source |
|---|---|---|---|---|
| Metathesis Reaction | Antimony trichloride (SbCl₃), Sodium sulfide (Na₂S) | Methanol | Amorphous Sb₂S₃ | researchgate.net |
| Chemical Bath Deposition | Antimony chloride (SbCl₃), Sodium thiosulfate (Na₂S₂O₃) | Aqueous solution | Amorphous Sb₂S₃ nanosphere layer | nih.govsemanticscholar.org |
Solvent Effects on Yield, Morphology, and Purity (e.g., Ethanol (B145695) vs. Water)
The choice of solvent plays a crucial role in the solution-based synthesis of Na₃SbS₄, significantly influencing the reaction's yield, as well as the morphology and purity of the final product. researchgate.net When comparing ethanol and water as reaction media for the synthesis of Na₃SbS₄ from Sb₂S₃ and Na₂S, ethanol has been shown to be the superior solvent. researchgate.net
| Solvent | Effect on Yield | Effect on Morphology | Effect on Purity/Performance | Source |
|---|---|---|---|---|
| Ethanol | Higher yield | Produces highly crystalline Na₃SbS₄ with well-defined morphology | Superior performance, comparable ionic conductivity to other methods | researchgate.net |
| Water | Lower yield | Less uniform morphology | Lower performance compared to ethanol-based synthesis | researchgate.net |
Integration of Reaction Steps for Enhanced Efficiency
| Step | Description | Reactants | Solvent | Advantage | Source |
|---|---|---|---|---|---|
| 1 | A single-step reaction where binary and ternary formation occurs in the same vessel. | Stoichiometric quantities of Na₂S, SbCl₃, and S | Ethanol or Methanol | Simplifies reaction protocol, improves yield, decreases raw material loss. | rsc.org |
Melt-Quenching and Annealing Techniques for Doped Thioantimonates
Melt-quenching is a versatile technique used to produce bulk samples of doped chalcogenide glasses, including thioantimonates. researchgate.net This process involves heating the constituent materials to a molten state, followed by rapid cooling to form a glassy, amorphous structure. sunfa.co.jp This method is particularly useful for incorporating dopant ions into the glass matrix. researchgate.net Subsequent annealing, which is a heat treatment process that alters the microstructure of a material, can be employed to control the local environment of the dopant ions and enhance desired properties like luminescence. researchgate.netsunfa.co.jp
The process of annealing can induce transitions between crystal structures, influence the growth of crystalline domains, and reduce defects, all of which can enhance the electrical and optical properties of the material. mdpi.com In doped materials, annealing helps in the diffusion of dopants into the crystal lattice, leading to improved electronic characteristics. mdpi.com
A notable example of this methodology is the synthesis of erbium (Er)-doped chalcogenide glasses. Bulk samples are prepared by melt-quenching, with varying concentrations of dopants like Er2S3 or ErCl3. researchgate.net The properties of these materials are highly dependent on their thermal history. For instance, annealing Er-doped Ge-Ga-Se films has been shown to achieve a longer intrinsic luminescence lifetime. researchgate.net The efficiency of up-conversion fluorescence is also strongly influenced by the annealing of the glasses and the synthesis temperature. researchgate.net
| Parameter | Description | Impact |
| Quenching Rate | The speed at which the molten material is cooled. | A faster rate can lead to a more disordered, amorphous structure. |
| Annealing Temperature | The temperature at which the material is reheated post-quenching. | Controls dopant diffusion and can induce crystallization. mdpi.com |
| Annealing Duration | The length of time the material is held at the annealing temperature. | Affects the extent of structural relaxation and defect reduction. mdpi.com |
| Dopant Concentration | The amount of dopant material added to the host matrix. | Higher concentrations can sometimes lead to quenching of luminescence. researchgate.net |
This table summarizes key parameters in melt-quenching and annealing techniques for doped thioantimonates and their general impact on the final material properties.
In Situ Sulfide Generation Methodologies
In situ generation of sulfide ions is a key strategy in the synthesis of this compound, particularly in aqueous routes. This approach avoids the direct handling of hazardous hydrogen sulfide gas and allows for a more controlled reaction environment. researchgate.net
Charcoal can also be utilized as a reducing agent for sulfur in this process. The antimony trisulfide precursor is typically prepared by treating an antimony(III) compound, such as antimony trichloride (SbCl3), with a sulfide source. wikipedia.org
The in situ approach is also central to the industrial-scale production of this compound nonahydrate (Schlippe's salt). In this process, the careful control of several parameters is crucial for achieving high yield and purity.
| Parameter | Value/Range | Impact on Yield/Purity |
| NaOH Concentration | ~20% (w/v) | Ensures complete dissolution. |
| Sulfur Stoichiometry | Excess S | Ensures complete conversion of Sb₂S₃. |
| Temperature Gradient | Gradual heating to 95°C | Prevents sulfur sublimation. |
| Crystallization pH | 10–12 | Stabilizes SbS₄³⁻ ions. |
| Cooling Temperature | 0–5°C | Maximizes crystal formation. |
This table outlines the key parameters and their influence on the traditional in situ synthesis of this compound nonahydrate.
Furthermore, innovative synthesis techniques such as high-energy ball milling can be used to produce high-purity this compound nonahydrate directly from antimony trisulfide, sodium sulfide, and sulfur in a solvent-free process. researchgate.net This mechanochemical method can achieve high yields in a significantly shorter time compared to traditional aqueous methods.
Crystallographic and Structural Investigations of Sodium Thioantimonate
Fundamental Crystal Structures of Sodium Thioantimonate Phases
This compound exists in distinct crystalline phases, primarily as anhydrous polymorphs and a well-defined hydrated structure. These forms are characterized by the arrangement of the sodium cations and the central tetrathioantimonate anion ([SbS₄]³⁻).
Anhydrous this compound is known to exist in at least two polymorphs: a tetragonal phase stable at room temperature and a cubic phase that emerges at elevated temperatures. rsc.orgrsc.org
The room-temperature polymorph possesses a tetragonal crystal structure. acs.org Different studies have reported slightly varying space groups and lattice parameters, which can be influenced by synthesis methods and measurement conditions. For instance, a tetragonal structure with the space group P4̅2₁c has been identified. chemrxiv.orgtudelft.nl In this structure, there are two distinct crystallographic sites for sodium ions. rsc.org Another reported space group for the tetragonal phase is I-42m. scispace.com
At higher temperatures, Na₃SbS₄ undergoes a reversible phase transition to a cubic structure. osti.govresearchgate.net This high-temperature polymorph typically belongs to the I4̅3m space group. chemrxiv.orgscispace.com The cubic phase is characterized by a more symmetrical arrangement of atoms and a three-dimensional network for ion diffusion. rsc.org Mechanochemical processes, such as ball milling, have been shown to induce the formation of the cubic phase even at room temperature. acs.orgnih.gov
| Polymorph | Crystal System | Space Group | Reference |
|---|---|---|---|
| Room-Temperature | Tetragonal | P4̅2₁c / I-42m | chemrxiv.orgtudelft.nlscispace.com |
| High-Temperature | Cubic | I4̅3m | chemrxiv.orgscispace.com |
The hydrated form of this compound, Na₃SbS₄·9H₂O, is commonly known as Schlippe's salt. Its crystal structure has been well-characterized. It crystallizes in the cubic system with the space group P2₁3. cambridge.orgresearchgate.net The structure consists of discrete, tetrahedral tetrathioantimonate(V) anions, [SbS₄]³⁻, and hydrated sodium cations, [Na(H₂O)ₓ]⁺. iucr.orgresearchgate.net The nine water molecules are part of the crystal lattice, surrounding the sodium ions. X-ray powder diffraction data has provided a precise unit-cell parameter for this compound. cambridge.org The lack of connected tunnels for sodium ion transport in the crystal structure of the nonahydrate results in lower ionic conductivity compared to its anhydrous counterpart. osti.gov
| Compound | Crystal System | Space Group | Lattice Parameter (a) | Reference |
|---|---|---|---|---|
| Na₃SbS₄·9H₂O | Cubic | P2₁3 | ~8.6420 Å - 9.0227 Å | cambridge.orgresearchgate.netresearchgate.net |
The structural chemistry of thioantimonates is diverse and heavily influenced by the oxidation state of antimony. In this compound(V) (Na₃SbS₄), the fundamental building block is the discrete, or isolated, tetrahedral [SbS₄]³⁻ anion. iucr.orgresearchgate.net This anion shows no propensity for further condensation or polymerization.
This is a significant contrast to the structural behavior of thioantimonates(III). Thioantimonate(III) compounds exhibit a much greater structural variety due to the presence of a stereochemically active lone pair of electrons on the Sb³⁺ ion. iucr.org This allows for the formation of various anionic units that can polymerize into larger structures such as rings, one-dimensional chains, or two-dimensional layers. iucr.org These polymeric structures are built from primary units like the trigonal pyramidal [SbS₃]³⁻ anion.
Phase Transitions and Structural Transformations
The structure of this compound is not static; it can undergo significant transformations in response to thermal energy or mechanical stress. These changes are crucial as they directly impact the material's properties, such as ionic conductivity.
Anhydrous Na₃SbS₄ exhibits a well-documented, reversible phase transition from a tetragonal to a cubic structure upon heating. osti.govarxiv.org There is some variation in the reported transition temperature, with values generally falling in the range of 120 °C to 210 °C. rsc.orgosti.gov More specific studies using techniques like differential scanning calorimetry (DSC) have identified a clear endothermic peak around 175-180 °C, corresponding to this structural transformation. osti.govresearchgate.net
This transition is significant because the cubic phase generally exhibits higher ionic conductivity. The change from a less symmetric tetragonal lattice to a more symmetric cubic lattice creates more isotropic and efficient pathways for sodium ion diffusion. rsc.org Upon cooling, the structure reverts from cubic back to tetragonal. osti.govarxiv.org
Mechanical treatment, particularly high-energy ball milling, can induce structural transformations in this compound at room temperature. acs.orgnih.gov It has been demonstrated that mechanochemical synthesis can drive the transition from the thermodynamically stable tetragonal phase to the higher-conductivity cubic phase without the need for thermal treatment. acs.orgresearchgate.net
The origin of this mechanochemically induced transformation lies in the input of significant mechanical energy into the material. figshare.com This energy creates defects, reduces crystallite size, and can provide the necessary activation energy to overcome the barrier for the phase transition. This process effectively stabilizes the high-temperature cubic phase at ambient conditions, leading to a material with enhanced ionic conductivity directly after synthesis. acs.orgnih.gov This highlights how mechanical forces can be used as a synthetic tool to control the crystal structure and functional properties of this compound.
Doping-Induced Structural Modifications and Defect Chemistry
The intentional introduction of dopants into the this compound (Na₃SbS₄) crystal lattice is a key strategy for tuning its properties. This section explores the profound effects of such doping, particularly with tungsten, on the material's crystal structure and the resulting defect chemistry.
Tungsten (W) Substitution Effects on Crystal Lattice and Vacancy Introduction
This substitution induces significant changes in the local and long-range crystal structure. Density functional theory (DFT) calculations have shown that the introduction of W⁶⁺ affects the [SbS₄]³⁻ tetrahedra. The W–S bond is only slightly shorter than the Sb–S bond. acs.org However, the WS₄ unit exhibits a reduced volume and an increased bond angle deviation compared to the SbS₄ unit. acs.org For instance, in a 2-vacancy W-doped model (Na₂.₈₇₅Sb₀.₈₇₅W₀.₁₂₅S₄), the volume of the WS₄ unit is 5.56 ų, compared to 6.82 ų for the SbS₄ unit in an undoped model. acs.org
Heavy doping with tungsten has a pronounced effect on the lattice parameters. For example, a heavily W-doped composition, Na₂.₇W₀.₃Sb₀.₇S₄, was found to possess an orthorhombic structure with experimentally determined lattice parameters of a=14.3762 Å, b=14.3757 Å, and c=14.3774 Å. osti.gov The introduction of tungsten and the consequent sodium vacancies also influence the phase transition temperature between the tetragonal and cubic phases of Na₃SbS₄. acs.org
Table 1: Lattice Parameters of Undoped and W-Doped this compound
| Compound | Crystal System | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) | Reference |
|---|---|---|---|---|---|
| Na₃SbS₄ (cubic) | Cubic (I-43m) | 7.22 | 7.22 | 7.22 | materialsproject.org |
| Na₃SbS₄ (tetragonal) | Tetragonal (P-42₁c) | 7.1839 | 7.1839 | 7.2615 | mdpi.com |
| Na₂.₇W₀.₃Sb₀.₇S₄ | Orthorhombic | 14.3762 | 14.3757 | 14.3774 | osti.gov |
| Na₂.₈₇₅Sb₀.₈₇₅W₀.₁₂₅S₄ (calculated) | Cubic | 7.248 | 7.248 | 7.248 | acs.org |
Role of Sodium Vacancies in Structural Integrity
Sodium vacancies are not merely charge-compensating defects; they play a crucial role in the structural integrity and phase stability of doped this compound. acs.orgnih.gov The introduction of Na⁺ vacancies is the primary factor in stabilizing the highly symmetric cubic phase at lower temperatures. acs.org
In undoped Na₃SbS₄, a tetragonal phase is typically observed at lower temperatures, which transitions to a cubic phase at higher temperatures. acs.org Machine learning force field studies have revealed that the introduction of Na⁺ vacancies has a significant destabilizing effect on the long-range structural modulation required to maintain the lower-symmetry tetragonal phase. acs.org The high mobility of these vacancies disrupts this long-range order, thereby favoring the cubic structure. acs.org
Conversely, simulations comparing systems with W-dopants but no Na⁺ vacancies to systems with vacancies but no W-dopants show that the effect of the W-dopants alone on the phase transition temperature is negligible. acs.org Therefore, the stabilization of the cubic phase, which is often sought for its high ionic conductivity, is an effect driven by the presence of sodium vacancies rather than the substitutional tungsten atoms themselves. acs.orgacs.org
Influence of Dopant Concentration on Resulting Crystal Structures (e.g., Pseudo-cubic/Orthorhombic)
The concentration of the tungsten dopant has a direct and progressive impact on the resulting crystal structure of this compound. osti.govscispace.com As the tungsten content (x in Na₃₋ₓWₓSb₁₋ₓS₄) increases, the material undergoes a series of structural transformations.
Low Doping (x ≈ 0): At zero or very low doping levels, Na₃SbS₄ typically crystallizes in a tetragonal structure at room temperature. scispace.com
Intermediate Doping (x = 0.06 - 0.15): As the tungsten concentration increases, the tetragonal distortion of the crystal lattice becomes less pronounced. scispace.com For an intermediate composition like x = 0.06, the structure approaches the cubic β-Na₃PS₄ phase. scispace.com At a concentration of x = 0.15 (Na₂.₈₅Sb₀.₈₅W₀.₁₅S₄), all Bragg reflections can be indexed with a body-centered cubic lattice, with no discernible tetragonal distortion. scispace.com
Heavy Doping (x ≥ 0.3): Unprecedentedly high doping levels, such as 30% tungsten content, push the structure beyond the simple cubic phase, leading to the formation of novel pseudo-cubic or orthorhombic structures. osti.govnih.govresearchgate.netresearchgate.net For example, the compound Na₂.₇W₀.₃Sb₀.₇S₄ was identified as having an orthorhombic structure, while Na₂.₈₉₅W₀.₃Sb₀.₇S₄ was described as having a pseudo-cubic structure. osti.govresearchgate.net A pseudo-cubic structure is one where the lattice parameters are very close to being equal, for instance, with a calculated c:a ratio of 1.006. figshare.com
Table 2: Effect of Tungsten Dopant Concentration on Crystal Structure
| W Content (x) | Compound Formula | Resulting Crystal Structure | Reference |
|---|---|---|---|
| 0 | Na₃SbS₄ | Tetragonal | scispace.com |
| 0.06 | Na₂.₉₄Sb₀.₉₄W₀.₀₆S₄ | Tetragonal (approaching cubic) | scispace.com |
| 0.15 | Na₂.₈₅Sb₀.₈₅W₀.₁₅S₄ | Cubic | scispace.com |
| 0.30 | Na₂.₇W₀.₃Sb₀.₇S₄ | Orthorhombic | osti.gov |
| 0.30 | Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | Pseudo-cubic | nih.govresearchgate.net |
Diffraction-Based Techniques for Structural Elucidation
Diffraction methods are fundamental in determining the crystal structure of this compound materials. By analyzing the scattering of X-rays, the arrangement of atoms in the crystal lattice can be precisely mapped.
High-resolution X-ray diffraction (HRXRD) is a cornerstone technique for identifying the crystalline phases present in this compound samples and for accurately determining their lattice parameters. rsc.orgrsc.orgresearchgate.netrsc.org The diffraction pattern of Na₃SbS₄ can reveal whether it exists in its common tetragonal phase or a cubic phase, which can be induced by methods like ball milling or heating. nih.govosti.gov For instance, the transition from a tetragonal to a cubic phase is observed with increasing temperature, with the cubic phase being stable at elevated temperatures. osti.gov
In doped this compound, such as tungsten-substituted variants (Na₃₋ₓWₓSb₁₋ₓS₄), HRXRD is crucial for confirming the incorporation of the dopant and its effect on the crystal structure. osti.gov For example, Rietveld refinement of HRXRD data for Na₂.₇W₀.₃Sb₀.₇S₄ confirmed an orthorhombic structure. osti.gov The substitution of smaller cations can lead to a contraction of the unit cell volume, which is observable as a shift in the diffraction peaks to higher angles. usx.edu.cn Conversely, the substitution of Sb⁵⁺ with W⁶⁺ can enlarge the lattice parameters.
The precise lattice parameters obtained from HRXRD are essential for understanding the material's properties. For the nonahydrate form, Na₃SbS₄·9H₂O, the 'a' cell parameter has been determined to be approximately 11.96 Å through both X-ray diffraction and pair distribution function analysis, which is in close agreement with previously reported values. rsc.org In studies of Na₃SbSe₄₋ₓSₓ solid solutions, synchrotron XRD data allowed for the refinement of lattice parameters, showing a decrease in the unit cell volume with increasing sulfur content. scispace.com
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| Na₃SbS₄ (tetragonal) | Tetragonal | P-421c | 7.163(3) | 7.163(3) | 7.295(3) | scispace.commdpi.com |
| Na₃SbS₄ (cubic) | Cubic | I-43m | - | - | - | osti.govnih.gov |
| Na₂.₇W₀.₃Sb₀.₇S₄ | Orthorhombic | - | 14.3762 | 14.3757 | 14.3774 | osti.gov |
| Na₃SbS₄·9H₂O | Cubic | - | 11.959(2) | 11.959(2) | 11.959(2) | rsc.org |
| Na₃SbSe₄ | Cubic | I-43m | 7.501(2) | 7.501(2) | 7.501(2) | scispace.com |
| Na₃SbSe₃S | Cubic | I-43m | 7.420(5) | 7.420(5) | 7.420(5) | scispace.com |
| Na₃SbSe₂S₂ | Cubic | I-43m | 7.346(4) | 7.346(4) | 7.346(4) | scispace.com |
| Na₃SbSeS₃ | Cubic | I-43m | 7.271(7) | 7.271(7) | 7.271(7) | scispace.com |
While HRXRD provides information about the average, long-range crystal structure, Pair Distribution Function (PDF) analysis, derived from total X-ray scattering data, offers insights into the local atomic structure, including both short- and long-range order. rsc.orgresearchgate.netrsc.orgrsc.org This is particularly valuable for materials that may exhibit local distortions or have amorphous components.
PDF analysis has been instrumental in understanding the structure of mechanochemically synthesized Na₃SbS₄·9H₂O, confirming its crystal structure at room temperature. rsc.orgresearchgate.netrsc.org In doped systems like Na₃₋ₓWₓSb₁₋ₓS₄, PDF analysis has shown that even when the average structure appears cubic by XRD, the local structure can retain tetragonal characteristics. arxiv.orgacs.orgacs.org This discrepancy between the local and average structure is crucial for understanding the material's properties. For instance, in W-doped Na₃SbS₄, the short-range order remains tetragonal, which is a key factor influencing its ionic conductivity. acs.orgresearchgate.net
The technique is also sensitive to subtle structural changes. For heavily W-doped Na₃SbS₄, PDF analysis of the Na-S bond lengths revealed that the local Na-S interactions are weak, which is a contributing factor to the material's low activation energy for ion diffusion. osti.govosti.gov The analysis of Na-Na radial distribution functions can also provide information about the symmetry of the Na-sublattice. osti.govosti.gov
Synchrotron X-ray powder diffraction offers exceptionally high resolution and intensity, enabling detailed structural studies that may not be possible with conventional laboratory X-ray sources. This technique has been employed to investigate the structural evolution of Na₃SbS₄ under pressure and upon doping. osti.govchemrxiv.org
In-situ synchrotron XRD studies have shown that under pressure, tetragonal Na₃SbS₄ exhibits anisotropic compressibility, with the 'a' axis being more compressible than the 'c' axis. osti.gov These studies confirmed that the tetragonal structure remains stable up to 10 GPa. osti.gov Synchrotron XRD has also been used to identify the phases present in a series of Na₃.₁₃SbS₄₊ₓ samples, revealing the coexistence of Na₃SbS₄ with Na₃SbS₃ or NaSbS₂ depending on the stoichiometry. chemrxiv.org
Furthermore, synchrotron XRD is vital for characterizing complex solid solutions like Na₃SbSe₄₋ₓSₓ, where it has been used to confirm the crystal structure and refine lattice parameters across the compositional range. scispace.comnih.gov The high quality of synchrotron data allows for precise Rietveld refinement, providing accurate structural models. osti.govscispace.comnih.gov
Vibrational and Electronic Spectroscopy
Spectroscopic techniques that probe the vibrational and electronic states of atoms provide complementary information to diffraction methods, offering a more complete picture of the chemical environment and bonding within this compound materials.
Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of a material, which are sensitive to the local coordination environment and bonding. In the context of this compound, it is particularly useful for identifying the characteristic vibrations of the SbS₄³⁻ tetrahedral units. osti.govnih.govacs.orgjst.go.jp
The Raman spectrum of Na₃SbS₄ typically exhibits prominent peaks corresponding to the stretching and bending modes of the Sb-S bonds within the SbS₄³⁻ tetrahedron. nih.gov The stretching vibrations are generally observed in the 350-410 cm⁻¹ range, with both symmetric (νs) and asymmetric (νa) modes being present. osti.govusx.edu.cnnih.gov For example, peaks around 359 cm⁻¹ are assigned to the symmetric stretch, while peaks at approximately 382 and 402 cm⁻¹ correspond to asymmetric stretching modes. nih.govresearchgate.net Deformational vibration modes (δ) are found at lower wavenumbers, such as 189 and 155 cm⁻¹. nih.gov
In doped systems, Raman spectroscopy can confirm the incorporation of the dopant and the formation of new structural units. For instance, in tungsten-doped Na₃SbS₄, a new peak around 470 cm⁻¹ signals the presence of WS₄²⁻ units. osti.govjst.go.jp The technique is also sensitive to phase transitions. The ball milling of Na₃SbS₄ can induce a tetragonal-to-cubic phase transition, which is reflected in changes in the Raman spectrum. nih.govacs.org Furthermore, temperature-dependent Raman spectroscopy can track changes in lattice dynamics, which has been used to understand the discrepancy between the local and average structure in W-doped Na₃SbS₄. acs.orgresearchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |
| νs(Sb-S) | ~359-361 | Symmetric stretch of SbS₄³⁻ | usx.edu.cnnih.gov |
| νa(Sb-S) | ~382-383 | Asymmetric stretch of SbS₄³⁻ | usx.edu.cnnih.gov |
| νa(Sb-S) | ~400-402 | Asymmetric stretch of SbS₄³⁻ | usx.edu.cnnih.gov |
| δ(Sb-S) | ~189 | Deformational mode of SbS₄³⁻ | nih.gov |
| δ(Sb-S) | ~155 | Deformational mode of SbS₄³⁻ | nih.gov |
| ν(W-S) | ~470 | Stretch of WS₄²⁻ | osti.govjst.go.jp |
X-ray Absorption Fine Structure (XAFS) spectroscopy, including Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique that provides detailed information about the local atomic structure around a specific absorbing atom. acs.org It can determine the coordination number, bond distances, and degree of disorder in the immediate atomic environment.
XAFS/EXAFS has been employed to investigate the structural changes in this compound solid electrolytes resulting from mechanochemical processes like ball milling. nih.govacs.org In a study comparing pristine Na₃SbS₄ and W-substituted Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄, a combination of techniques including XAFS was used to analyze the changes in structure and morphology. nih.govacs.org This detailed analysis helps to understand how synthesis methods can introduce structural and morphological variations that impact the electrochemical performance of these materials. nih.govacs.org
The ability of XAFS to probe the local environment of specific elements makes it invaluable for understanding the role of dopants. For instance, by tuning to the absorption edge of tungsten, one can specifically study the coordination and bonding of the tungsten atoms within the this compound matrix. This information is critical for correlating the local structure with the material's ionic conductivity.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound (Na₃SbS₄), XPS provides crucial insights into the surface chemistry, which is particularly important for applications like solid-state batteries where interfacial properties govern performance.
Research has employed XPS to analyze the surface of Na₃SbS₄ prepared through various methods. Studies on mechanochemically synthesized Na₃SbS₄ have used XPS to confirm the chemical environment of antimony and sulfur. High-resolution XPS spectra of the Sb 3d and S 2p regions reveal the expected signals for the SbS₄³⁻ tetrahedral units. mdpi.com For instance, the Sb 3d₃/₂ peak is typically observed, and its binding energy is analyzed to confirm the +5 oxidation state of antimony. mdpi.com Similarly, the S 2p spectra are examined to identify the sulfur species present, primarily the terminal S in the SbS₄³⁻ anion. mdpi.com
XPS is also instrumental in studying the stability and degradation of Na₃SbS₄. When used as a solid electrolyte in sodium batteries, the interface between the Na₃SbS₄ and the sodium metal anode is critical. harvard.edu Post-cycling XPS analysis of the electrolyte surface has been used to identify decomposition products. harvard.eduosti.gov For example, after cycling in a symmetric cell, the formation of species like sodium sulfide (B99878) (Na₂S) and metallic antimony (Sb) has been detected, indicating the electrochemical reduction of the SbS₄³⁻ anion at the interface. osti.gov This technique allows for depth profiling, providing spatially resolved chemical information that helps understand the evolution of the solid-electrolyte interphase (SEI). researchgate.net
Furthermore, XPS is used to verify the effects of doping or the creation of composite materials. When Na₃SbS₄ is mixed with polymers like polyethylene (B3416737) oxide (PEO) to form composite electrolytes, XPS can confirm the chemical interactions and distribution of components at the surface. rsc.orgnih.gov By analyzing the core level spectra of Sb 3d, S 2p, and other relevant elements before and after composite formation, researchers can ascertain the chemical integrity of the Na₃SbS₄ within the polymer matrix. nih.gov
| Element/Region | Compound/Interface | Binding Energy (eV) | Observed Species | Source |
|---|---|---|---|---|
| Sb 3d₃/₂ | Na₃SbS₄ (mechanochemically synthesized) | ~530.5 | Sb⁵⁺ in SbS₄³⁻ | mdpi.com |
| S 2p | Na₃SbS₄ (mechanochemically synthesized) | ~162-163 | S²⁻ in SbS₄³⁻ | mdpi.com |
| S 2p | Cycled Na/Na₃SbS₄/Na cell | Not specified | Na₂S | osti.gov |
| Sb 3d | Cycled Na/Na₃SbS₄/Na cell | Not specified | Metallic Sb | osti.gov |
| Cs 3d₅/₂ | Cs⁺ adsorbed on an indium thioantimonate | 723.9 | Cs⁺ | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
In the context of this compound, solid-state NMR (SS-NMR) is particularly valuable for characterizing the local environments of sodium and antimony atoms and for studying the dynamics of sodium ion transport. researchgate.netacs.orgnih.gov The primary nuclei of interest are ²³Na and ¹²¹Sb.
²³Na SS-NMR is used to investigate the different sodium sites within the crystal structure and to probe Na⁺ mobility. The chemical shift and quadrupolar interaction parameters of ²³Na are sensitive to the local coordination environment. In materials like W-doped Na₃SbS₄, ²³Na NMR helps to understand how substitutions affect the local structure around the sodium ions. acs.orgnih.gov Variable-temperature ²³Na NMR spin-lattice relaxation measurements are a key tool for quantifying Na⁺ self-diffusivity and determining the activation energy for ion hopping, which is a fundamental parameter for ionic conductivity. acs.orgnih.govacs.org These measurements have revealed exceptionally low activation energies (as low as 0.09 - 0.11 eV) for Na⁺ diffusion in certain phases of W-doped this compound, correlating directly with high ionic conductivity. acs.orgnih.gov
¹²¹Sb SS-NMR provides insight into the environment of the antimony atom, which forms the core of the SbS₄³⁻ anion. The ¹²¹Sb spectra can confirm the presence of the tetrahedral SbS₄³⁻ unit and detect changes in the local structure, such as distortions of this tetrahedron, which can be influenced by synthesis methods like ball milling or by compositional modifications. researchgate.netacs.orgnih.gov For example, studies have shown that while X-ray diffraction (XRD) might indicate a change in the average crystal structure (e.g., from tetragonal to cubic), ¹²¹Sb NMR can reveal that the short-range order of the SbS₄³⁻ tetrahedron remains largely unchanged. researchgate.net This distinction between local and long-range structure is critical for understanding the properties of these materials.
The combination of SS-NMR with other techniques like XRD and computational modeling provides a comprehensive picture of the structure-property relationships in this compound solid electrolytes. acs.orgnih.govresearchgate.net
| Technique | Nucleus | Information Obtained | Key Findings | Source |
|---|---|---|---|---|
| Magic Angle Spinning (MAS) NMR | ²³Na, ¹²¹Sb | Local structure and overall structure characterization. | Used to characterize the local and overall structure of W-doped Na₃SbS₄, revealing a non-negligible degree of tetragonality. | nih.gov |
| Variable-Temperature Spin-Lattice Relaxation | ²³Na | Na⁺ self-diffusivity and activation energy (Ea). | Determined an activation energy of 0.105(5) eV for Na⁺ diffusion in Na₂.₉Sb₀.₉W₀.₁S₄. | acs.orgnih.gov |
| Static Single-Pulse NMR | ¹²¹Sb | Short-range order analysis. | Showed that the short-range order in W-substituted Na₃SbS₄ remains tetragonal despite changes in the Bragg diffraction pattern. | researchgate.net |
| Solid-State NMR | ²³Na, ¹²¹Sb | Analysis of synthetically modified composites. | Compared spectra for pristine Na₃SbS₄ and various composites to understand structural changes upon modification. | chemrxiv.org |
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used to characterize this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for determining the hydration state and thermal stability of this compound, particularly its common hydrated form, Schlippe's salt (Na₃SbS₄·9H₂O). researchgate.netosti.gov
When Na₃SbS₄·9H₂O is heated, TGA curves show distinct weight loss steps corresponding to the removal of water molecules. researchgate.netresearchgate.net A significant weight loss of approximately 30% occurs before 100°C, which is attributed to the removal of the majority of the water of hydration. researchgate.net A second, smaller weight loss step is often observed around 175°C. researchgate.net This step-by-step dehydration process is thought to be related to the different ways water molecules are bound within the crystal structure. researchgate.net The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition. researchgate.netresearchgate.net TGA is crucial for determining the correct dehydration conditions to synthesize the anhydrous Na₃SbS₄ phase, which is the desired material for solid electrolyte applications. osti.govresearchgate.net
| Temperature Range (°C) | Observed Weight Loss | Interpretation | Source |
|---|---|---|---|
| Room Temp to ~100°C | ~30% | Removal of the majority of hydration water. | researchgate.net |
| ~175°C | ~3.5% | Removal of more strongly bound water. | researchgate.net |
| >175°C to 300°C | No further obvious weight loss | Formation of stable anhydrous Na₃SbS₄. | researchgate.net |
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.govnih.gov DSC is used to detect thermal transitions, such as phase changes, melting, and crystallization.
For this compound, DSC is employed to study phase transitions between its different crystal structures, such as the transition from a tetragonal to a cubic phase. nih.govarxiv.org These phase transitions are critical as they significantly impact the material's ionic conductivity. arxiv.org DSC curves for Na₃SbS₄ can reveal endothermic or exothermic peaks corresponding to these structural changes. For example, research has shown a reversible structural transition between the cubic and tetragonal phases. arxiv.org In some doped compositions, DSC has been used to identify phase transitions that lead to a sharp increase in activation energy for ion transport at higher temperatures. osti.gov The data from DSC, combined with temperature-dependent XRD and impedance spectroscopy, provides a comprehensive understanding of the thermal behavior and its influence on the electrochemical properties of Na₃SbS₄. nih.govarxiv.org
| Material | Temperature (°C) | Observed Transition | Significance | Source |
|---|---|---|---|---|
| Na₃SbS₄ | Not specified | Reversible transition between cubic and tetragonal phases. | Impacts ionic conductivity; cubic phase generally has higher conductivity. | arxiv.org |
| Na₂.₉W₀.₁Sb₀.₉S₄ | ~90 | Phase transition. | Leads to a significant increase in activation energy above this temperature. | osti.gov |
| Na₂.₈W₀.₂Sb₀.₈S₄ | ~50 | Phase transition. | Leads to a significant increase in activation energy above this temperature. | osti.gov |
| PEO/NaTFSI/Na₃SbS₄ | Not specified | Decrease in PEO crystallinity. | Increased amorphous phase is beneficial for Na⁺ migration. | nih.gov |
Microscopic and Elemental Analysis
Microscopic techniques, particularly Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX), are indispensable for characterizing the morphology, particle size, and elemental distribution of this compound materials.
SEM provides high-resolution images of the sample's surface, revealing details about particle shape, size, and agglomeration. Studies have shown that the morphology of Na₃SbS₄ can vary significantly depending on the synthesis method. For example, the precursor Na₃SbS₄·9H₂O often appears as large, well-defined crystals, while the anhydrous Na₃SbS₄ synthesized by heating under vacuum consists of smaller, more aggregated particles. osti.gov The particle size of synthesized Na₃SbS₄ powders is often in the micrometer range (~1-3 µm). mdpi.comosti.gov Sintering the material at higher temperatures can lead to significant particle growth and neck formation between particles, resulting in a denser morphology. mdpi.com
EDX (also referred to as EDS) is used in conjunction with SEM to perform elemental analysis. By mapping the distribution of sodium (Na), antimony (Sb), and sulfur (S), researchers can confirm the compositional homogeneity of the synthesized Na₃SbS₄ particles. osti.govresearchgate.net EDX mapping is crucial for verifying the uniform distribution of elements, ensuring that no significant phase segregation has occurred during synthesis. osti.govresearchgate.net This is also important when analyzing composite materials or interfaces, for instance, to visualize the distribution of Na, Sb, S from the electrolyte and other elements from an interlayer or electrode material. osti.gov
Scanning Electron Microscopy (SEM) for Morphology and Microstructure
Scanning electron microscopy (SEM) is a fundamental technique for visualizing the surface topography and microstructure of this compound materials. It provides high-resolution images that reveal key characteristics such as particle size, shape, and aggregation, which are critical factors influencing the material's performance, particularly in electrochemical applications.
Recent research has employed SEM to study the effects of synthesis methods on the morphology of this compound. For instance, mechanochemical processes like ball milling have been shown to significantly alter the material's structure and morphology. nih.gov Studies have observed that ball milling can induce a phase transition from a tetragonal to a cubic crystal structure in Na₃SbS₄, which is accompanied by changes in particle morphology. nih.gov
Furthermore, SEM analysis has been instrumental in comparing the microstructure of pristine this compound with its doped or substituted variants. For example, when calcium is substituted for sodium in Na₃SbS₄ (Na₃₋₂ₓCaₓSbS₄), SEM images reveal a denser material with fewer voids compared to the unsubstituted precursor after heat treatment. usx.edu.cn This densification is a critical factor for improving ionic conductivity in solid electrolytes. In another study, the morphology of sodium pyroantimonate (B1233504) synthesized from a sodium thioantimonite solution was analyzed using SEM, revealing a regular hexahedron shape with an average particle size of 69.33 μm under optimized conditions. researchgate.net
The insights gained from SEM are crucial for understanding how processing parameters and compositional modifications impact the physical characteristics of this compound, which in turn affect its properties and performance in various applications.
Table 1: Selected SEM Findings on this compound Morphology
| Material | Synthesis/Treatment | Key SEM Observations | Reference |
| Na₃SbS₄ | Ball Milling | Inducement of tetragonal-to-cubic crystal phase transition and alteration of surface morphology. | nih.gov |
| Na₃₋₂ₓCaₓSbS₄ | Heat treatment at 500°C | Lower void density and smoother sections compared to the unsubstituted precursor, indicating densification. | usx.edu.cn |
| Sodium Pyroantimonate | Pressure oxidation from sodium thioantimonite solution | Regular hexahedron morphology with an average particle size of 69.33 μm. | researchgate.net |
Energy Dispersive Spectrometry (EDS) for Elemental Composition and Purity
Energy Dispersive Spectrometry (EDS), often coupled with SEM, is a powerful technique for determining the elemental composition and purity of this compound materials. metengr.com By analyzing the characteristic X-rays emitted from a sample when bombarded by an electron beam, EDS can provide both qualitative and semi-quantitative information about the elements present. nanoanalytics.com
EDS analysis is crucial for verifying the successful synthesis of this compound and its derivatives, as well as for detecting any impurities that may have been introduced during processing. For example, in the synthesis of Na₃SbS₄·9H₂O (Schlippe's salt) via high-energy ball milling, EDS was used alongside other techniques to confirm the high purity of the final product. researchgate.net
The technique is also invaluable for confirming the incorporation of dopants or substituents into the this compound structure. In studies involving the substitution of sodium with calcium, EDS elemental mapping has been used to visualize the distribution of calcium, sodium, antimony, and sulfur within the material, confirming the uniform incorporation of the dopant. usx.edu.cn Similarly, in studies of ion exchange properties of thioantimonates, EDS has been used to confirm the elution of cesium and strontium ions by a potassium chloride solution. frontiersin.orgnih.gov
The ability of EDS to provide rapid elemental analysis makes it an indispensable tool for quality control and for understanding the compositional integrity of this compound materials. metengr.com
Table 2: Representative EDS Analysis of a Doped this compound Sample
| Element | Weight % (Typical) | Atomic % (Typical) |
| Na | 20-25 | 25-30 |
| Sb | 40-45 | 10-15 |
| S | 30-35 | 55-60 |
| Dopant (e.g., Ca) | 1-5 | <1 |
Note: The values in this table are illustrative and can vary depending on the specific stoichiometry and dopant concentration.
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Depth Profiling and Interfacial Chemistry
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost layers of a material. carleton.eduphi.comeag.com By bombarding the sample surface with a pulsed primary ion beam and analyzing the mass-to-charge ratio of the emitted secondary ions, TOF-SIMS can be used for surface spectroscopy, imaging, and depth profiling. phi.com
In the context of this compound, TOF-SIMS is particularly valuable for studying the chemistry of surfaces and interfaces, which play a critical role in the performance of devices like all-solid-state batteries. The technique's shallow sampling depth of 1-2 nanometers allows for the detailed characterization of the solid electrolyte interphase (SEI) that forms at the interface between the this compound electrolyte and the electrode. phi.comeag.com
TOF-SIMS depth profiling, which involves sequentially sputtering away surface layers while acquiring mass spectra, can reveal the elemental distribution as a function of depth. phi.comru.ac.za This is crucial for understanding the composition and thickness of interfacial layers, as well as for identifying any diffusion or degradation phenomena that may occur at the interface. The high mass resolution of TOF-SIMS also allows for the differentiation of isotopes and various molecular fragments, providing a more complete picture of the interfacial chemistry. carleton.edu
While specific TOF-SIMS studies focused solely on this compound are emerging, the technique's application in the broader field of solid-state batteries demonstrates its potential for providing critical insights into the interfacial stability and degradation mechanisms of these materials. acs.org
Table 3: Capabilities of TOF-SIMS in Characterizing this compound
| Analysis Mode | Information Obtained | Relevance to this compound |
| Surface Spectroscopy | Detailed elemental and molecular composition of the outermost surface layers. | Identification of surface contaminants and initial reaction products. |
| Surface Imaging | 2D mapping of the lateral distribution of specific elements and molecules. | Visualization of the homogeneity of the surface and the distribution of different phases or domains. |
| Depth Profiling | Elemental and molecular composition as a function of depth from the surface. | Characterization of the thickness and composition of interfacial layers (e.g., SEI), and investigation of elemental diffusion across interfaces. |
Conclusion
Sodium thioantimonate has emerged as a material of significant scientific and technological interest. Its rich history as Schlippe's salt has given way to a promising future in advanced energy storage. The development of innovative synthesis techniques, such as mechanochemistry, has enabled greater control over its crystal structure and properties. While challenges related to interfacial stability remain, ongoing research into doping strategies and interfacial engineering is paving the way for the realization of high-performance, safe, and sustainable all-solid-state sodium-ion batteries based on this versatile compound. The continued exploration of this compound and its derivatives holds great potential for advancing energy technologies.
Computational Modeling and Theoretical Insights into Sodium Thioantimonate
Density Functional Theory (DFT) Simulations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of sodium thioantimonate, DFT simulations have been instrumental in elucidating its intrinsic properties.
The thermodynamic stability of this compound has been assessed through DFT calculations of its formation energy. These calculations help in understanding the phase stability and the propensity for decomposition. For instance, reacting one formula unit of Na₃SbS₄ with eight formula units of Na can lead to decomposition into four formula units of Na₂S and one formula unit of Na₃Sb, releasing 9.0 eV of energy exothermically. wfu.edu Similarly, the reaction of one formula unit of Na₃SbS₄ with two formula units of Na can form Na₃SbS₃ and Na₂S, with an exothermic energy release of 3.4 eV. wfu.edu These theoretical predictions are vital for understanding the interfacial stability of the electrolyte with sodium metal anodes in a battery.
First-principles defect calculations are also used to determine the formation energy of substitutional dopants in tetragonal Na₃SbS₄, providing insights into how doping can influence stability and conductivity. chemrxiv.org
Table 1: Calculated Reaction Energies for this compound
| Reactants | Products | Exothermic Energy Release (eV) |
|---|---|---|
| 1 Na₃SbS₄ + 8 Na | 4 Na₂S + 1 Na₃Sb | 9.0 |
| 1 Na₃SbS₄ + 2 Na | 1 Na₃SbS₃ + 1 Na₂S | 3.4 |
A key application of DFT in studying solid-state electrolytes is the prediction of ion diffusion pathways and the associated energy barriers. For Na₃SbS₄, DFT calculations have identified the preferential pathways for Na-ion migration. The diffusion is found to occur through a vacancy-mediated mechanism, where Na ions hop between adjacent vacant sites. chemrxiv.orgrsc.org
The activation energy (Ea) for Na-ion diffusion is a critical parameter that determines the ionic conductivity. DFT calculations have estimated the activation energies for different polymorphs and doped compositions of this compound. For the tetragonal phase of Na₃SbS₄, the computed Na-ion vacancy migration energy is approximately 0.1 eV, which is lower than values inferred from experimental measurements, suggesting that factors like grain boundaries may play a dominant role in experimental systems. researchgate.net Theoretical studies on heavily tungsten-doped this compound have shown exceptionally low activation energies, for instance, 0.09 eV for Na₂.₈₉₅W₀.₃Sb₀.₇S₄ and 0.12 eV for Na₂.₇W₀.₃Sb₀.₇S₄. researchgate.net Halide doping at the sulfur site has also been predicted by DFT molecular dynamics to directly affect the Na-ion activation energy, with Cl and Br dopants showing promise for achieving low activation energies of around 0.1 eV at a 4% Na vacancy concentration. rsc.org
In the tetragonal phase, there is a significant anisotropy in Na-ion diffusion, with a calculated activation energy of approximately 0.14 eV along the c-axis and a lower value of about 0.09 eV in the ab-plane. acs.org
Table 2: Predicted Activation Energies for Na-Ion Diffusion in this compound and its Derivatives
| Compound | Computational Method | Activation Energy (eV) |
|---|---|---|
| Tetragonal Na₃SbS₄ | DFT | 0.1 |
| Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | DFT | 0.09 |
| Na₂.₇W₀.₃Sb₀.₇S₄ | DFT | 0.12 |
| Cl/Br doped Na₃SbS₄ (4% Na vacancy) | DFT-MD | ~0.1 |
| Tetragonal Na₃SbS₄ (c-axis) | MLFF | ~0.14 |
| Tetragonal Na₃SbS₄ (ab-plane) | MLFF | ~0.09 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the atomic motions in a material, offering deeper insights into ionic transport mechanisms that complement the static picture from DFT.
Ab initio molecular dynamics (AIMD) simulations, which use forces calculated from first-principles (typically DFT), have been instrumental in understanding the dynamic aspects of Na-ion transport in this compound. AIMD simulations can reveal the concerted motion of ions and the influence of lattice vibrations on the diffusion process.
AIMD studies on W-doped Na₃SbS₄ have shown excellent agreement with experimental findings. For example, the activation energy of 0.11(1) eV from experiments for Na₂.₉Sb₀.₉W₀.₁S₄ aligns well with the AIMD-calculated value of 0.104(21) eV. nih.govacs.org Furthermore, the diffusion coefficient at 300 K obtained from AIMD simulations for Na₂.₈₇₅Sb₀.₈₇₅W₀.₁₂₅S₄ is 8.2 × 10⁻¹¹ m² s⁻¹, which is in perfect agreement with the experimentally determined value of 9.8(2) × 10⁻¹¹ m² s⁻¹. nih.govacs.org These simulations confirm that Na vacancies, introduced by aliovalent doping, play a crucial role in achieving high ionic conductivity. researchgate.net
While powerful, AIMD simulations are computationally expensive, limiting the accessible simulation time and system size. Machine-learned molecular dynamics (MLMD) has emerged as a promising alternative that combines the accuracy of ab initio methods with the efficiency of classical force fields. acs.org In this approach, a machine learning model is trained on a dataset of DFT calculations to predict the forces on atoms.
MLMD simulations have been used to study the atomic dynamics and calculate the mean squared displacement (MSD) of Na ions in Na₃SbS₄ over longer timescales. acs.org The MSD is a measure of the average distance a particle travels and is directly related to the diffusion coefficient. By analyzing the MSD from MLMD trajectories, researchers can investigate the impact of factors like temperature, doping, and vacancy concentration on Na-ion diffusion. acs.org For instance, MLMD simulations have shown that an increased Na vacancy population stabilizes the cubic phase of Na₃SbS₄ at lower temperatures, leading to enhanced Na-ion diffusion. acs.org These large-scale simulations also provide evidence of correlated Na-ion diffusion, which is a characteristic of superionic conductors. acs.org
Table 3: Comparison of Diffusion Coefficients for W-doped this compound
| Compound | Method | Temperature (K) | Diffusion Coefficient (m²/s) |
|---|---|---|---|
| Na₂.₉Sb₀.₉W₀.₁S₄ | Experimental (Impedance) | Room Temp. | 9.8(2) × 10⁻¹¹ |
| Na₂.₈₇₅Sb₀.₈₇₅W₀.₁₂₅S₄ | AIMD | 300 | 8.2 × 10⁻¹¹ |
Analysis of Phonon Modes and Their Role in Ion Diffusion
Computational modeling provides critical insights into the lattice dynamics of this compound (Na₃SbS₄) and related sodium-ion conductors, establishing a direct link between specific vibrational modes of the crystal lattice (phonons) and the diffusion of sodium ions. The analysis of these phonon modes is fundamental to understanding the mechanisms that govern high ionic conductivity. In many superionic conductors, the conventional picture of phonons as simple harmonic oscillations breaks down due to strong anharmonic effects. rsc.orgnih.gov These anharmonicities, particularly in low-energy modes, are not mere thermal fluctuations but are often key facilitators of the ionic diffusion process itself. rsc.orgrsc.org Theoretical studies, combining ab initio molecular dynamics (AIMD) and machine-learned molecular dynamics (MLMD) simulations, allow for the calculation of the phonon spectral energy density (SED) across the entire Brillouin zone (BZ), revealing the nature and influence of these critical vibrational modes. aps.org
Identification of Soft Phonons and Anharmonic Low-Energy Modes
A recurring finding in computational studies of this compound and analogous materials is the presence of "soft phonons" and strongly anharmonic low-energy modes. rsc.orgnih.govrsc.orgosti.gov Soft phonons are specific lattice vibrations with very low frequencies, indicating that the crystal lattice offers little resistance to atomic displacements along the directions of these modes. In materials like Na₃SbS₄, these soft modes are often found at the boundary of the Brillouin zone, for instance, along the M-R line in the cubic phase. aps.org
These modes are characterized by several key features:
Low Energy: Simulations identify significant phonon dynamics at low energies, which are precursors to Na⁺ ion hopping. aps.orgrsc.org
Anharmonicity: The potential energy surface for these modes is not a simple parabola, leading to strong anharmonicity. This is revealed in simulations by the broadness (large linewidth) and temperature-dependent energy shifts of these modes in the calculated phonon spectra. aps.org The presence of unstable modes in harmonic calculations at 0 K, which become stabilized at higher temperatures, is a clear indicator of strong anharmonicity. aps.org
Floppy Dynamics: The large anharmonicity of these soft phonons leads to what can be described as "floppy" or overdamped dynamics. aps.org This involves large-amplitude, seemingly uncorrelated vibrations of sodium atoms. aps.org These vibrations are precursors to the diffusive hops of Na⁺ ions within the crystal lattice. aps.org
In the isostructural compound Na₃PSe₄, computational studies have similarly traced the key lattice dynamics facilitating ion diffusion to zone-boundary soft modes within the anharmonically stabilized cubic phase. osti.gov These anharmonic low-energy modes are present even below the superionic transition temperature, acting as precursor dynamics that facilitate the diffusion of Na⁺ ions. osti.gov
| Phonon Characteristic | Description | Computational Evidence | Relevance to Na₃SbS₄ |
|---|---|---|---|
| Soft Phonons | Lattice vibrational modes with very low frequency, indicating a shallow potential energy surface for specific atomic displacements. | Calculated phonon dispersion relations show modes with low energy, particularly at the Brillouin zone boundary (e.g., M-R line). aps.org | Indicates low-energy pathways for atomic motion, which can be exploited for ion diffusion. |
| Anharmonicity | Deviation from simple harmonic motion, where phonon frequencies are dependent on temperature and vibrational amplitude. | Temperature-dependent shifts and significant broadening of low-energy peaks in calculated spectral energy density (SED). aps.org | Allows for large-amplitude atomic vibrations necessary to overcome diffusion barriers. |
| Low-Energy Modes | Phonons that are easily excited at operational temperatures and often involve the mobile Na⁺ ions. | Species-resolved partial phonon density of states shows significant Na dynamics at low energies. aps.org | These modes are the primary contributors to the vibrational dynamics that initiate ion hopping. |
| Floppy/Overdamped Modes | Highly anharmonic modes that appear as large, seemingly uncorrelated atomic vibrations rather than coherent waves. | Molecular dynamics simulations show large, floppy dynamics of Na atoms resulting from overdamped soft modes. aps.org | These represent the direct precursor motions to a successful diffusive jump of a sodium ion. |
Correlation between Phonon Dynamics and Ion Transport
A direct correlation between the identified soft, anharmonic phonon modes and the mechanism of ion transport is a central insight from computational modeling. eurekalert.org These are not separate phenomena; the specific lattice dynamics actively facilitate the diffusion of sodium ions. rsc.orgrsc.org
The primary mechanism involves the coupling of these low-energy phonons with the mobile Na⁺ ions. nih.gov The large-amplitude vibrations driven by the soft modes help the Na⁺ ions to approach the saddle point configuration in their diffusion pathway, effectively lowering the energetic barrier for a hop. aps.org For example, simulations have shown that low-energy modes involving large vibrational amplitudes of Na atoms perpendicular to the host framework bonds provide the initial pathways for diffusion. aps.org
Theoretical studies on heavily doped this compound have also pointed to the role of "strongly correlated modes" in achieving fast-ion conduction. osti.gov This suggests a cooperative motion where the vibrations of the host lattice are synchronized with the movement of multiple Na⁺ ions. Furthermore, investigations into related materials show that facile Na⁺ jumps are enabled by the coupling of large-amplitude dynamics of the anionic subgroups (like PSe₄ or SbS₄ tetrahedra) with the translational motion of Na⁺ ions along diffusion channels. osti.gov
The relationship can be summarized in the following points:
Precursor Events: Anharmonic low-energy modes are considered precursors for Na⁺ hops. The "floppy" dynamics they create increase the probability of an ion having sufficient local energy and displacement to initiate a jump. aps.org
Pathway Gating: The vibrations of the host lattice atoms, governed by these soft modes, can modulate the size of the "bottlenecks" or pathways through which the Na⁺ ions must pass. This dynamic "gating" can periodically create wider channels, facilitating easier passage. osti.gov
Enhanced Hopping Probability: Low-energy phonons contribute significantly to a large vibrational amplitude of Na atoms at elevated temperatures, which directly enhances the probability of a successful hop. researchgate.net
| Phonon Dynamic | Correlated Ion Transport Mechanism | Supporting Computational Insight |
|---|---|---|
| Large-amplitude Na⁺ vibrations | Increased attempt frequency for hopping | Low-energy modes provide the initial large displacements needed to overcome the local potential well. aps.org |
| Soft modes of the host lattice | Dynamic opening of diffusion pathways | Vibrations of the [SbS₄]³⁻ framework can modulate the size of the channel bottlenecks, reducing the migration barrier. osti.gov |
| Coupled host-Na⁺ dynamics | Cooperative or correlated ion motion | The movement of one Na⁺ ion is facilitated by the synchronized vibrations of its neighbors and the surrounding lattice. nih.govosti.gov |
| Anharmonic "floppy" modes | Lowering the effective energy barrier | The shallow and anharmonic potential energy surface allows ions to more easily reach the saddle point between sites. aps.org |
Advanced Applications of Sodium Thioantimonate in Energy Materials and Ion Exchange
Sodium Thioantimonate as a Solid-State Electrolyte for Sodium-Ion Batteries
This compound (Na₃SbS₄) has emerged as a highly promising solid-state electrolyte (SSE) for all-solid-state sodium-ion batteries, primarily due to its high ionic conductivity, favorable mechanical properties, and the formation of a stable solid electrolyte interphase (SEI). mdpi.com As a sulfide-based electrolyte, it offers a safe, non-volatile, and non-flammable alternative to conventional liquid electrolytes, addressing key safety concerns in battery technology. osti.gov The development of sodium-ion conductors with high electrochemical stability is a critical step toward achieving long-lasting and high-performance solid-state batteries. osti.gov
This compound exists in two primary crystallographic phases: tetragonal and cubic. The arrangement of atoms in these phases directly influences the pathways for sodium-ion (Na⁺) diffusion and, consequently, the material's ionic conductivity.
In the tetragonal phase (t-Na₃SbS₄) , the material exhibits impressive ionic conductivity, with reported values exceeding 0.8 mS/cm at room temperature. mdpi.com Some studies have demonstrated conductivities as high as 3 mS/cm. nih.gov The activation energy for Na-ion migration in the tetragonal phase is approximately 0.3 eV. mdpi.com The crystal structure features SbS₄ tetrahedra that form diffusion channels for Na⁺ ions.
The cubic phase (c-Na₃SbS₄) , which is typically a high-temperature phase, is considered more favorable for faster ion conduction. arxiv.orgresearchgate.net The diffusion channels formed by the SbS₄ tetrahedra in the cubic structure are smoother than those in the tetragonal form, facilitating more efficient Na⁺ transport. researchgate.net Both experimental and theoretical calculations confirm that the ionic conductivity of the cubic phase is higher than that of the tetragonal phase, although they are of the same order of magnitude. arxiv.orgresearchgate.net Stabilizing the cubic phase at room temperature is a key research focus, as it can lead to significantly enhanced ionic conductivity.
A primary strategy to boost the ionic conductivity of this compound is through aliovalent doping, particularly with tungsten (W). Substituting pentavalent antimony (Sb⁵⁺) with hexavalent tungsten (W⁶⁺) introduces Na⁺ vacancies into the crystal lattice to maintain charge neutrality. researchgate.net This creation of vacancies is a crucial factor in enhancing ion mobility.
This doping strategy achieves several synergistic effects:
Increased Carrier Concentration: The introduction of Na⁺ vacancies increases the concentration of mobile charge carriers.
Phase Stabilization: Tungsten doping helps to stabilize the highly conductive cubic phase at room temperature. researchgate.net
Reduced Activation Energy: Heavy tungsten doping has been shown to significantly lower the activation energy for Na⁺ diffusion. For instance, heavily W-doped compounds like Na₂.₈₉₅W₀.₃Sb₀.₇S₄ and Na₂.₇W₀.₃Sb₀.₇S₄ exhibit exceptionally low activation energies of 0.09 eV and 0.12 eV, respectively. osti.govresearchgate.netosti.govnih.gov
These combined effects result in a remarkable increase in room-temperature ionic conductivity. Heavily doped Na₂.₈₉₅W₀.₃Sb₀.₇S₄ has demonstrated a room-temperature ionic conductivity of 24.2 mS/cm, a value that rivals those of liquid electrolytes. osti.govresearchgate.netosti.govnih.gov Theoretical studies suggest that the enhanced properties in these heavily doped systems result from a combination of diffusion mechanisms, including vacancy defects and strongly correlated ion movements. researchgate.netosti.govnih.gov
| Compound | Dopant | Room Temperature Ionic Conductivity (mS/cm) | Activation Energy (eV) |
|---|---|---|---|
| Na₃SbS₄ (Tetragonal) | None | ~1.06 - 3.0 | ~0.21 - 0.3 |
| Na₂.₇W₀.₃Sb₀.₇S₄ | Tungsten (W) | 14.5 | 0.12 |
| Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | Tungsten (W) | 24.2 | 0.09 |
Electrochemical Impedance Spectroscopy (EIS) is a critical and powerful technique used to characterize the electrical properties of solid-state electrolytes like this compound. mdpi.com By applying a small AC voltage or current over a wide range of frequencies, EIS can distinguish between different electrochemical processes occurring within the material and at its interfaces.
For Na₃SbS₄, EIS measurements are used to:
Determine Ionic Conductivity: The bulk ionic conductivity of the electrolyte is calculated from the resistance obtained from the impedance spectrum. The measurements can be performed over a range of temperatures to create an Arrhenius plot, from which the activation energy for ion conduction can be determined. mdpi.comacs.org
Analyze Interfacial Properties: EIS is highly sensitive to the interfaces between the electrolyte and the electrodes. It is used to study the formation and evolution of the Solid Electrolyte Interphase (SEI), monitor its resistance, and understand its impact on battery performance over time. acs.org
When this compound is in contact with a sodium metal anode, a decomposition reaction occurs, forming a layer known as the Solid Electrolyte Interphase (SEI). mdpi.com A stable and effective SEI should be ionically conductive to allow Na⁺ transport but electronically insulating to prevent further electrolyte decomposition and dendrite growth.
The properties of the SEI are crucial. An unstable or poorly formed SEI can lead to a continuous reaction between the electrolyte and the anode, consuming active material and increasing the interfacial resistance, which hinders battery performance. acs.org Research indicates that the interface is not static but dynamic, potentially growing or changing during electrochemical cycling, which can increase resistance over time. acs.org
Understanding the composition of the SEI is key to engineering stable interfaces. A combination of computational modeling and experimental techniques is used to identify the products of the interfacial reaction.
Computational Prediction: First-principles calculations and density functional theory (DFT) are used to predict the thermodynamically stable decomposition products at the Na/Na₃SbS₄ interface. These computational studies have predicted that the SEI is likely composed of sodium sulfide (B99878) (Na₂S) and sodium antimonide (Na₃Sb). acs.org Computer simulations also suggest that the interface may involve the conversion of the tetrahedral SbS₄³⁻ ions found in the bulk electrolyte to trigonal pyramidal SbS₃³⁻ ions. wfu.edu
Experimental Validation: The predicted interfacial products are then verified using advanced surface-sensitive experimental techniques. X-ray Photoelectron Spectroscopy (XPS) is a primary tool for identifying the chemical composition of the SEI layer. Experimental XPS analysis of the interface between sodium metal and this compound has confirmed the presence of Na₂S and Na₃Sb, validating the computational predictions. acs.org This combined theoretical and experimental approach is essential for developing strategies, such as protective coatings or interlayers, to create a more stable and efficient interface in all-solid-state sodium batteries. acs.org
| Interfacial Product | Prediction Method | Validation Method |
|---|---|---|
| Sodium Sulfide (Na₂S) | First-Principles Calculations | X-ray Photoelectron Spectroscopy (XPS) |
| Sodium Antimonide (Na₃Sb) | First-Principles Calculations | X-ray Photoelectron Spectroscopy (XPS) |
Interfacial Chemistry and Stability with Electrode Materials
Mitigation Strategies for Interfacial Decomposition and Dendrite Formation
A critical challenge in the development of all-solid-state sodium-ion batteries is the inherent instability at the interface between the sodium metal anode and the solid electrolyte, such as this compound (Na₃SbS₄). This instability often leads to interfacial decomposition and the formation of sodium dendrites, which can compromise battery performance and safety. To address these issues, several mitigation strategies have been developed, focusing on interface engineering and modification of the electrolyte itself.
One effective approach is the application of protective coating layers on the solid electrolyte. These coatings act as a physical and chemical barrier, preventing direct contact between the highly reactive sodium metal and the thioantimonate electrolyte. Materials such as aluminum oxide (Al₂O₃) and lithium phosphorus oxynitride (LiPON) have been investigated for this purpose. An Al₂O₃ coating can suppress the dissolution of transition metals from the cathode and reduce side reactions at the electrolyte interface. nih.gov Similarly, LiPON is known for its exceptional electrochemical stability and can form a stable solid electrolyte interphase (SEI) with lithium metal, a strategy that is being explored for sodium-based systems. researchgate.net
Another promising strategy involves the in situ formation of a passivating interlayer. For instance, exposing the Na₃SbS₄ electrolyte to a controlled amount of moisture can lead to the formation of a hydrated surface layer. This hydrated phase then reacts with the sodium metal anode to form a stable SEI composed of species like sodium hydride (NaH) and sodium oxide (Na₂O), which electronically passivates the interface and prevents further decomposition of the electrolyte.
Doping the this compound electrolyte is also a viable method to enhance its stability and ionic conductivity while mitigating dendrite growth. Introducing elements such as gallium (Ga) into the Na-β”-Al₂O₃ structure, a related solid electrolyte, has been shown to improve the wettability of the electrolyte with sodium metal. This enhanced contact stability, coupled with the formation of Na-Ga alloys at the interface, can significantly increase the critical current density and reduce interfacial impedance. researchgate.net
The table below summarizes key mitigation strategies and their observed effects on the performance of solid-state batteries employing this compound or similar electrolytes.
| Mitigation Strategy | Material/Method | Observed Effect |
| Protective Coating | Aluminum Oxide (Al₂O₃) | Suppresses transition metal dissolution, reduces interfacial side reactions. nih.gov |
| Lithium Phosphorus Oxynitride (LiPON) | Forms a stable solid electrolyte interphase (SEI), enhances electrochemical stability. researchgate.net | |
| In Situ Interlayer Formation | Controlled Hydration of Na₃SbS₄ | Creates a passivating SEI of NaH and Na₂O, preventing further electrolyte decomposition. |
| Doping | Gallium (Ga) in Na-β”-Al₂O₃ | Improves wettability with sodium, enhances contact stability, increases critical current density. researchgate.net |
These strategies, by focusing on the critical electrolyte-anode interface, are paving the way for the development of safer and more durable all-solid-state sodium-ion batteries.
This compound in Ion Exchange Applications
Layered metal sulfides containing antimony have emerged as a promising class of materials for ion exchange applications, particularly for the removal of hazardous cations from aqueous solutions. Their unique structural and chemical properties make them highly effective in capturing specific ions, such as cesium (Cs⁺) and strontium (Sr²⁺), which are common in radioactive effluents.
Materials with frameworks based on antimony sulfide exhibit a high affinity for certain cations due to the nature of their layered structures. These structures contain interlayer spaces that host mobile cations, which can be readily exchanged with other cations from a surrounding solution. The soft nature of the sulfide ligands in the framework contributes to the selective binding of soft or borderline Lewis acids, such as Cs⁺ and Sr²⁺.
The primary mechanism for the removal of Cs(I) and Sr(II) ions by layered antimony sulfide materials is ion exchange. The process involves the diffusion of the target cations from the aqueous solution into the interlayer space of the sulfide material, and the simultaneous release of the original interlayer cations (often alkali or alkaline earth metals) into the solution to maintain charge neutrality.
The efficiency of this exchange is dictated by several factors, including the relative concentrations of the ions, the pH of the solution, and the intrinsic affinity of the antimony sulfide framework for the specific cation. Research has demonstrated that these materials can be highly effective over a broad pH range, a significant advantage over many conventional ion exchangers that are sensitive to acidic or alkaline conditions.
The performance of antimony-based layered metal sulfides as ion exchangers is intricately linked to their structural and compositional characteristics. The type of interlayer cation initially present in the material plays a crucial role. For instance, materials with more mobile interlayer cations, such as sodium or potassium, often exhibit faster ion exchange kinetics.
The framework structure itself is also a key determinant of ion exchange performance. The size of the interlayer spacing, the charge density of the layers, and the presence of specific binding sites within the framework all contribute to the material's selectivity and capacity for different cations. A more open framework structure can facilitate easier diffusion of larger hydrated ions, while a higher layer charge density can lead to a greater ion exchange capacity.
The following table presents a summary of the ion exchange performance of a representative layered metal sulfide with an antimony framework for the removal of Cs⁺ and Sr²⁺.
| Cation | Maximum Exchange Capacity (mg/g) | Optimal pH Range | Key Influencing Factors |
| Cs(I) | >200 | 2-12 | Framework structure, presence of competing cations. |
| Sr(II) | ~150 | 3-11 | Interlayer spacing, initial interlayer cation. |
The high selectivity and capacity of these materials underscore their potential for the remediation of radioactive waste and the purification of industrial wastewater.
Precursor for Synthesizing Hybrid Compounds
This compound, particularly in its hydrated form known as Schlippe's salt (Na₃SbS₄·9H₂O), serves as a valuable precursor in the synthesis of a variety of inorganic and hybrid materials. Its utility stems from its ability to provide a soluble source of the tetrathioantimonate anion ([SbS₄]³⁻), which can be used to construct more complex structures.
Upon dissolution, this compound can undergo controlled decomposition or reaction to yield reactive antimony sulfide species. For example, acidification of a this compound solution leads to the precipitation of antimony pentasulfide (Sb₂S₅). wikipedia.org This reactivity makes it a useful starting material for the synthesis of other antimony-containing compounds. Furthermore, it can be used as a sulfur source in the synthesis of various metal sulfides.
In the realm of hybrid materials, this compound has been employed in the synthesis of layered thioantimonate(III) compounds. In these syntheses, the decomposition of the [SbS₄]³⁻ anion in the presence of transition metal complexes can lead to the formation of condensed, layered anions. researchgate.net This approach allows for the creation of novel materials with complex structures and potentially interesting electronic or optical properties. Its role as a precursor is also being explored in the synthesis of emerging materials like chalcohalides, which are of interest for their semiconductor properties. rsc.orgchemrxiv.orgacs.orgnih.gov
Reagent in Qualitative Inorganic Analysis for Metal Ion Complexation
Historically, this compound found application as a reagent in classical qualitative inorganic analysis schemes. assignmentpoint.com The underlying principle of its use is the formation of characteristic precipitates or colored complexes with various metal ions. The tetrathioantimonate ion, [SbS₄]³⁻, can react with certain metal cations to form insoluble thioantimonate salts.
While modern analytical techniques have largely superseded these classical methods, the chemistry of these reactions remains relevant. The ability of the thioantimonate ion to complex with metal ions is a demonstration of the principles of coordination chemistry. For instance, this compound has been noted for its use in the detection of precious metals such as gold, platinum, and palladium. assignmentpoint.com The formation of intensely colored solutions or precipitates upon reaction with these metal ions would serve as a positive identification.
In a broader context, the use of sulfide-containing reagents is a cornerstone of traditional qualitative analysis for separating groups of metal ions based on the solubility of their sulfides. While not a direct application of complexometric titration in the modern sense, the selective precipitation of metal thioantimonates is a form of metal ion complexation that allows for their separation and identification. wikipedia.org
Reactivity and Environmental Behavior of Sodium Thioantimonate
Chemical Stability in Various Solvents and Conditions
The stability of sodium thioantimonate is highly dependent on the surrounding chemical environment. In aqueous solutions, its stability is notably affected by pH and the presence of air.
Under neutral to alkaline conditions, particularly in the presence of excess sulfide (B99878), this compound solutions can be relatively stable. However, the compound is susceptible to hydrolysis, a reaction with water that can lead to the formation of a reddish-brown precipitate. This precipitate is generally considered to be a mixture of antimony pentasulfide (Sb₂S₅) and antimony pentoxide (Sb₂O₅). The presence of excess sodium sulfide or a sufficiently high concentration of sodium hydroxide (B78521) can help prevent this hydrolysis.
In acidic conditions, this compound readily decomposes. The addition of acid to a solution of this compound results in the formation of antimony pentasulfide and hydrogen sulfide gas, as shown in the following reaction:
2 Na₃SbS₄ + 6 HCl → Sb₂S₅ + 6 NaCl + 3 H₂S bohrium.com
The nonahydrate form of this compound, also known as Schlippe's salt (Na₃SbS₄·9H₂O), is known to be sensitive to both light and air. Exposure to these elements can promote decomposition.
While this compound is soluble in water and alkaline solutions, its stability in various organic solvents is not extensively documented in publicly available research. However, given its ionic nature, it is expected to have limited solubility and stability in nonpolar organic solvents.
The following table summarizes the general chemical stability of this compound under different conditions:
| Condition | Stability | Observations |
| Aqueous Solution (Neutral to Alkaline) | Moderately stable, especially with excess sulfide. | Prone to hydrolysis, forming Sb₂S₅ and Sb₂O₅ precipitates. |
| Aqueous Solution (Acidic) | Unstable | Decomposes to form antimony pentasulfide (Sb₂S₅) and hydrogen sulfide (H₂S). |
| Exposure to Air and Light | Unstable (especially the nonahydrate form) | Promotes decomposition. |
| Organic Solvents | Generally low solubility and stability are expected in nonpolar solvents. | Limited research is available. |
Influence of S/Sb Molar Ratios and Ionic Strength on Thioantimonate Species Distribution
The speciation of thioantimonate in aqueous solutions is a complex equilibrium that is significantly influenced by the molar ratio of sulfur to antimony (S/Sb) and the ionic strength of the solution. The term "thioantimonate" can refer to a variety of species where sulfur atoms have replaced oxygen atoms in an antimonate (B1203111) core.
Research has shown that the relative fraction of different thioantimonite and thioantimonate species is strongly dependent on the S/As (sulfur to arsenic) ratio in solutions containing both elements, suggesting a similar dependency for the S/Sb ratio. At lower S/Sb ratios, it is expected that species with fewer sulfur atoms, such as trithioantimonate ([SbS₃]³⁻), would be more prevalent. As the S/Sb ratio increases, the formation of tetrathioantimonate ([SbS₄]³⁻), the fully sulfur-substituted species, is favored.
Furthermore, studies on the competitive formation of thioarsenates and thioantimonates have indicated that in a direct competition for available sulfide, thioantimonate species tend to form faster. This implies a high affinity of antimony for sulfide, driving the formation of these complexes.
The ionic strength of the solution also plays a crucial role in the formation and stability of thioantimonate species. It has been observed that the formation and stability of thioantimonates increase with increasing ionic strength researchgate.net. This can be attributed to the stabilization of the charged thioantimonate anions by the higher concentration of counter-ions in the solution.
The following table illustrates the expected general trends in thioantimonate speciation based on S/Sb molar ratio and ionic strength:
| Parameter | Influence on Thioantimonate Speciation |
| S/Sb Molar Ratio | Higher ratios favor the formation of more sulfur-rich species like tetrathioantimonate ([SbS₄]³⁻). |
| Ionic Strength | Higher ionic strength increases the formation and stability of thioantimonate species. |
Degradation Pathways and Byproduct Formation
This compound can undergo degradation through several pathways, primarily hydrolysis and oxidation, leading to the formation of various byproducts. The specific degradation pathway and the resulting products are highly dependent on the environmental conditions, such as the presence of oxygen (aerobic vs. anaerobic conditions) and the pH of the solution.
Hydrolysis:
As mentioned earlier, in aqueous solutions, particularly under neutral or slightly acidic conditions, this compound is susceptible to hydrolysis. This process involves the reaction with water, leading to the precipitation of a mixture of antimony pentasulfide (Sb₂S₅) and antimony pentoxide (Sb₂O₅). This can be a significant pathway for the removal of dissolved thioantimonate from the water column and its transformation into solid phases.
Oxidation:
Under aerobic (oxygen-rich) conditions, thioantimonate species can be oxidized. The oxidation of thioantimonite (the Sb(III) form) to thioantimonate (the Sb(V) form) can occur, and this process can be influenced by microbial activity.
A significant industrial process involves the pressure oxidation of sodium thioantimonite solutions to produce sodium pyroantimonate (B1233504) (NaSb(OH)₆). This process is favored by increased temperature and sodium hydroxide concentration. During this oxidation, the sulfur in the thioantimonate is converted to other sulfur species, with sodium thiosulfate (B1220275) (Na₂S₂O₃) being a major byproduct researchgate.net.
Under certain conditions, particularly with increasing stirring speed and oxygen partial pressure in solutions with lower NaOH concentrations, a red precipitate composed of NaSb(OH)₆ and Na₆Sb₄S₉ has been observed researchgate.net.
Anaerobic Conditions:
Under anaerobic (oxygen-deficient) conditions, the degradation pathways are different. In the presence of sulfide, various antimony-sulfide complexes can exist. The transformation between these species will depend on the prevailing redox potential and the availability of other reactants.
The table below summarizes the primary degradation pathways and the associated byproducts of this compound:
| Degradation Pathway | Conditions | Major Byproducts |
| Hydrolysis | Aqueous, neutral to slightly acidic | Antimony pentasulfide (Sb₂S₅), Antimony pentoxide (Sb₂O₅) |
| Oxidation (Aerobic) | Presence of oxygen, elevated temperature and pressure | Sodium pyroantimonate (NaSb(OH)₆), Sodium thiosulfate (Na₂S₂O₃), Na₆Sb₄S₉ |
| Acidification | Acidic pH | Antimony pentasulfide (Sb₂S₅), Hydrogen sulfide (H₂S) |
Emerging Challenges and Future Research Directions
Addressing Batch-to-Batch Variations in Doped Thioantimonate Synthesis
A significant impediment to the widespread adoption and large-scale production of doped thioantimonate solid electrolytes is the challenge of ensuring consistent quality from one synthesis batch to the next. These variations in material properties can lead to unpredictable electrochemical performance, hindering reliability and commercial viability.
The synthesis of these materials, often involving mechanochemical or solid-state reaction methods, is highly sensitive to a range of parameters. Fluctuations in precursor purity, milling energy and duration, sintering temperature, and atmospheric conditions can all contribute to inconsistencies in the final product's phase purity, particle size distribution, and defect concentration. For instance, in doped sodium thioantimonates like Na₃₋ₓSb₁₋ₓWₓS₄, the precise control over the dopant concentration and the resulting sodium vacancy level is critical for achieving high ionic conductivity. Minor deviations in synthesis conditions can alter this delicate balance, leading to significant performance discrepancies between batches.
Current research focuses on developing more robust and reproducible synthesis protocols. This includes the meticulous control of precursor materials and the implementation of standardized procedures for milling and heat treatment. Advanced process monitoring and quality control measures are being explored to identify and mitigate sources of variation. The goal is to establish scalable synthesis routes that consistently yield materials with the desired structural and electrochemical properties, a crucial step for the industrial production of thioantimonate-based solid-state batteries.
Enhancing Long-Term (Electro-)Chemical Stability of Thioantimonate Solid Electrolytes
A primary challenge for sodium thioantimonate and other sulfide-based solid electrolytes is their limited long-term stability, particularly their reactivity towards moisture and their electrochemical decomposition at the electrode interface.
Chemical Stability: Thioantimonates are susceptible to hydrolysis upon exposure to humid air. This reaction leads to the generation of hydrogen sulfide (B99878) (H₂S) gas and the formation of insulating oxide or hydroxide (B78521) species on the surface of the electrolyte particles. This degradation not only compromises the ionic conductivity of the material but also poses significant safety and handling concerns, often necessitating strict, inert-atmosphere processing which increases manufacturing costs.
Electrochemical Stability: The interface between the thioantimonate electrolyte and the sodium metal anode is a critical area of concern. Thioantimonates can be electrochemically reduced by sodium metal, leading to the formation of a solid electrolyte interphase (SEI). While a stable, ionically conductive, and electronically insulating SEI is crucial for preventing continuous electrolyte decomposition and dendrite growth, the SEI formed on thioantimonates is often unstable. This continuous decomposition consumes both the active sodium and the electrolyte, leading to an increase in interfacial resistance and rapid capacity fading over repeated charge-discharge cycles. The resulting interphase can be poorly passivating, failing to prevent further side reactions and ultimately leading to cell failure. Research indicates that this interfacial degradation is a key factor limiting the lifetime of solid-state sodium batteries.
Strategies to enhance stability include surface coatings and the development of protective interlayers. Applying thin, protective layers of more stable materials, such as metal oxides or fluorides, via techniques like atomic layer deposition (ALD) can act as a physical barrier against both moisture and reactions with the anode.
Developing Novel Doping Strategies and Structural Modifications for Optimized Performance
A highly effective and widely explored avenue for improving the performance of this compound is through strategic doping and structural modification. The primary goal is to enhance ionic conductivity by increasing the concentration of mobile sodium ions and lowering the energy barrier for their diffusion through the crystal lattice.
The principle of aliovalent substitution is central to this strategy. This involves replacing a portion of the Sb⁵⁺ ions in the Na₃SbS₄ structure with cations of a different charge (valence state). Doping with a higher-valence cation, such as W⁶⁺, is particularly effective. To maintain charge neutrality in the crystal lattice, the substitution of Sb⁵⁺ with W⁶⁺ necessitates the creation of a sodium ion vacancy (Na⁺). This process can be represented as:
W⁶⁺ → Sb⁵⁺ + Na⁺ vacancy
Beyond single-element doping, co-doping with both cations and anions (e.g., substituting some sulfur with halogens like chlorine or bromine) is being investigated to achieve synergistic effects, further stabilizing the desired crystal phase and improving interfacial properties. These advanced doping strategies are crucial for tuning the material's properties to meet the demands of high-performance solid-state batteries.
| Doping Strategy | Dopant(s) | Resulting Composition Example | Key Effects | Reported Ionic Conductivity (RT) | Activation Energy (Ea) |
| Aliovalent Cation Substitution | W⁶⁺ | Na₂.₉Sb₀.₉W₀.₁S₄ | Creates Na⁺ vacancies, increases carrier concentration, modifies crystal structure. | 41 ± 8 mS·cm⁻¹ | Low |
| Heavy Cation Doping | W⁶⁺ | Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | Induces phase transition to pseudo-cubic structure, significantly lowers Ea. | 24.2 mS·cm⁻¹ | 0.09 eV |
| Cation/Anion Co-doping | W⁶⁺, Cl⁻ | Na₃SbW₀.₂₅Cl₀.₂₅S₄ | Introduces Na⁺ vacancies, facilitates halogen substitution, improves cycling stability. | 13.78 mS·cm⁻¹ | Not specified |
This table presents selected research findings and is not exhaustive. Performance metrics can vary based on synthesis methods and measurement conditions.
Advanced In-Situ Characterization of Dynamic Processes at Interfaces
Understanding the complex and dynamic changes that occur at the interface between the this compound electrolyte and the electrodes during battery operation is critical for diagnosing failure mechanisms and designing more robust systems. Because these interfaces are buried within the solid-state cell, advanced in-situ and operando characterization techniques, which monitor the battery as it functions, are indispensable.
Synchrotron-based techniques are particularly powerful due to their high penetration depth and elemental sensitivity. In-situ X-ray diffraction (XRD) can track changes in the crystal structure of the electrolyte and electrodes during cycling, revealing phase transitions or the formation of decomposition products in real-time. For example, studies on Na₃SbS₄ under pressure have utilized in-situ XRD to confirm its structural stability.
Spectroscopic methods provide detailed chemical information. In-situ X-ray photoelectron spectroscopy (XPS) can analyze the chemical composition and evolution of the solid electrolyte interphase (SEI) layer, identifying the specific compounds formed from electrolyte decomposition. This is crucial for understanding why an SEI may fail to passivate the interface effectively. Other techniques like operando Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary insights into molecular vibrations and local ionic environments, respectively, helping to build a comprehensive picture of the interfacial chemistry.
These advanced characterization methods allow researchers to directly observe processes such as:
The formation and chemical evolution of the SEI layer.
Structural degradation of the electrolyte at the interface.
The initiation and growth of sodium dendrites.
Changes in ionic and electronic conductivity across the interface.
By correlating these dynamic observations with the battery's electrochemical performance, researchers can gain a mechanistic understanding of performance limitations and devise targeted strategies for improvement.
Design Principles for High-Performance, Robust Thioantimonate-Based Materials
The accumulated knowledge from synthesis, stability studies, doping strategies, and advanced characterization is converging into a set of guiding principles for the rational design of next-generation thioantimonate-based materials. The overarching goal is to create electrolytes that simultaneously possess high ionic conductivity, robust chemical and electrochemical stability, and good mechanical properties.
Key design principles include:
Vacancy Engineering through Aliovalent Doping: As demonstrated primarily with tungsten doping, intentionally creating cation vacancies (e.g., Na⁺) is a cornerstone strategy. This directly increases the concentration of mobile charge carriers, which is fundamental to achieving superionic conductivity. The choice of dopant should consider ionic radius and the ability to stabilize a high-conductivity crystal structure.
Structural Stabilization and Symmetry: The crystal structure plays a critical role in defining the pathways for ion migration. Materials with higher crystallographic symmetry and three-dimensional diffusion channels, such as the cubic phase of Na₃SbS₄, generally exhibit lower activation energies for ion transport and higher conductivity. Design strategies often aim to stabilize these high-symmetry phases at room temperature, for instance, through heavy doping or co-doping.
Inducing Cation and Anion Disorder: Enhancing disorder on the sites occupied by both cations (e.g., Li⁺ in lithium-based thioantimonates) and anions (S²⁻/I⁻) can significantly lower the activation energy for ion migration. This disorder creates a "smoother" energy landscape for the mobile ions, facilitating their movement through the lattice and activating concerted ion migration mechanisms.
Interfacial Engineering: Recognizing that the bulk properties of the electrolyte are only part of the solution, designing stable interfaces is paramount. This involves selecting dopants that not only enhance bulk conductivity but also improve compatibility with sodium metal. Furthermore, the application of artificial protective coatings or interlayers is a key design consideration to passivate the interface, suppress side reactions, and prevent dendrite formation.
By integrating these principles, often aided by computational modeling and machine learning to predict the properties of new compositions, researchers are working to systematically develop robust, high-performance thioantimonate materials tailored for the demands of next-generation all-solid-state batteries.
Q & A
Basic: What are the recommended synthesis protocols for high-purity sodium thioantimonate nonahydrate (Na₃SbS₄·9H₂O)?
Methodological Answer:
High-energy ball milling (HEBM) is a rapid, scalable method to synthesize Na₃SbS₄·9H₂O (Schlippe’s salt) in ~4 hours with ~90% yield. This approach avoids toxic H₂S generation and ensures single-phase purity. Post-synthesis, validate crystallinity via high-resolution X-ray diffraction (XRD) and pair distribution function (PDF) analysis. Thermogravimetric analysis (TGA) confirms hydration stability . For aqueous stability, add sodium potassium tartrate (molar ratio 1.7–2.1 to Sb³⁺) to prevent hydrolysis during trichloride precursor preparation .
Basic: What safety protocols are critical when handling this compound in lab settings?
Methodological Answer:
this compound(V) (Na₃SbS₄) exhibits acute toxicity via inhalation, ingestion, or dermal exposure. Symptoms include respiratory distress, gastrointestinal irritation, and cardiac effects due to Sb-induced enzyme disruption. Use fume hoods for synthesis, wear nitrile gloves, and employ HEPA-filtered respirators. In case of exposure, administer activated charcoal for ingestion, oxygen therapy for inhalation, and immediate dermal/ocular rinsing. Store in light-protected containers to prevent decomposition to antimony sulfide .
Advanced: How do aliovalent substitutions (e.g., W⁶+ doping) enhance ionic conductivity in Na₃SbS₄-based solid electrolytes?
Methodological Answer:
Substituting Sb⁵+ with W⁶+ in Na₃−xSb₁−xWₓS₄ introduces vacancies in the Na⁺ sublattice, reducing activation energy for ion migration (e.g., 0.25 eV in heavily W-doped systems). Synchrotron XRD and density functional theory (DFT) reveal that W⁶+ enlarges lattice parameters, facilitating Na⁺ diffusion pathways. However, excessive W doping (>12%) promotes WS₂ secondary phases, degrading conductivity. Optimize doping levels via Rietveld refinement and impedance spectroscopy .
Advanced: What experimental and computational techniques resolve contradictions in ionic conductivity data across synthetic methods?
Methodological Answer:
Discrepancies arise from mechanochemical vs. solid-state synthesis. Ball milling Na₃SbS₄ induces a tetragonal-to-cubic phase transition, boosting conductivity (0.1 → 1.1 mS/cm). In contrast, W-doped analogs show reduced conductivity due to WS₂ segregation. Combine solid-state NMR, X-ray absorption spectroscopy (XAS), and molecular dynamics (MD) simulations to correlate lattice disorder with ion mobility. Validate with AC impedance under inert atmospheres to exclude moisture effects .
Advanced: How do environmental conditions (e.g., S/Sb ratio, ionic strength) influence thioantimonate formation in geochemical systems?
Methodological Answer:
Thioantimonate stability in aqueous systems depends on S(-II)/Sb molar ratios and ionic strength. At S/Sb > 4, [SbS₄]³⁻ dominates; lower ratios favor polymeric species like [Sb₆S₁₀]²⁻. High ionic strength (e.g., Na⁺ > 0.5 M) stabilizes thioantimonates via charge screening, while excess orpiment (As₂S₃) inhibits formation. Use UV-vis spectroscopy and HPLC-ICP-MS to quantify species distribution under controlled Eh-pH conditions .
Basic: What characterization techniques are essential for structural analysis of thioantimonate compounds?
Methodological Answer:
- XRD/PDF: Resolve long-/short-range order in crystalline or amorphous phases.
- Raman Spectroscopy: Identify Sb–S vibrational modes (250–400 cm⁻¹) to distinguish [SbS₃]³⁻ vs. [SbS₄]³⁻ coordination .
- EDS/WDX: Confirm stoichiometry and detect trace impurities.
- TGA-DSC: Monitor dehydration/rehydration behavior (e.g., Na₃SbS₄·9H₂O → Na₃SbS₄ at 220°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
